N-(1-(1-(4-ethoxyphenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)-4-methylbenzamide
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Overview
Description
N-(1-(1-(4-ethoxyphenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)-4-methylbenzamide is a compound characterized by its intricate structure, featuring a combination of 1H-1,2,3-triazole, piperidin, and benzamide moieties. This compound's unique configuration allows for diverse applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-(1-(4-ethoxyphenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)-4-methylbenzamide typically involves a multi-step process:
Formation of the 4-ethoxyphenyl-1H-1,2,3-triazole: : Starting with a Click Chemistry reaction between an azide and an alkyne.
Coupling Reaction: : The resulting triazole is then coupled with a piperidin-4-yl group through a carbonyl linkage, using reagents such as EDCI (ethyl(dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine).
Final Amidation: : The final step involves amidation to introduce the 4-methylbenzamide group.
Industrial Production Methods
In industrial settings, this compound can be synthesized on a larger scale using optimized reaction conditions to ensure high yield and purity. Process optimization might include the use of automated reactors and continuous flow systems, which allow for better control over reaction parameters.
Chemical Reactions Analysis
Types of Reactions
N-(1-(1-(4-ethoxyphenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)-4-methylbenzamide can undergo various chemical reactions:
Oxidation: : The benzamide moiety may be prone to oxidation under specific conditions, yielding corresponding oxidized products.
Reduction: : Reduction reactions might target the carbonyl groups, converting them into their corresponding alcohols or amines.
Substitution: : The aromatic rings and triazole ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: : Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: : Lithium aluminium hydride (LiAlH₄), hydrogen gas (H₂) with a palladium catalyst
Substitution: : Halogenated solvents, acidic or basic catalysts
Major Products
Oxidation: : Hydroxylated derivatives
Reduction: : Alcohols, amines
Substitution: : Halogenated or alkylated derivatives
Scientific Research Applications
Chemistry
This compound is used as a building block for the synthesis of more complex molecules in medicinal chemistry and material science.
Biology
In biological research, it acts as a molecular probe to study biochemical pathways and enzyme functions.
Medicine
The potential therapeutic uses include acting as a lead compound for drug development, targeting various biological pathways for diseases such as cancer, inflammation, and neurological disorders.
Industry
In industry, it can be employed in the development of novel materials, including polymers and advanced composites, due to its stable and versatile structure.
Mechanism of Action
The mechanism of action of N-(1-(1-(4-ethoxyphenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)-4-methylbenzamide involves interaction with specific molecular targets such as enzymes, receptors, or ion channels. The triazole ring can act as a bioisostere, mimicking the function of other bioactive molecules and modulating biological activity by binding to these targets.
Comparison with Similar Compounds
Similar Compounds
N-(1-(4-methoxyphenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)-4-methylbenzamide
N-(1-(4-chlorophenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)-4-methylbenzamide
Highlighting Its Uniqueness
Compared to similar compounds, N-(1-(1-(4-ethoxyphenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)-4-methylbenzamide features an ethoxy group that can enhance its solubility and bioavailability. This structural modification might lead to improved pharmacokinetic properties, making it a preferable candidate in drug design and development.
Properties
IUPAC Name |
N-[1-[1-(4-ethoxyphenyl)triazole-4-carbonyl]piperidin-4-yl]-4-methylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27N5O3/c1-3-32-21-10-8-20(9-11-21)29-16-22(26-27-29)24(31)28-14-12-19(13-15-28)25-23(30)18-6-4-17(2)5-7-18/h4-11,16,19H,3,12-15H2,1-2H3,(H,25,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXAZOMDKJNIFPF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C=C(N=N2)C(=O)N3CCC(CC3)NC(=O)C4=CC=C(C=C4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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